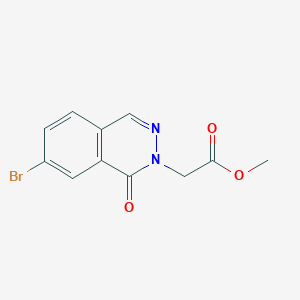

Methyl 2-(7-bromo-1-oxophthalazin-2-yl)acetate

Descripción

Methyl 2-(7-bromo-1-oxophthalazin-2-yl)acetate is a heterocyclic ester featuring a phthalazinone core substituted with a bromine atom at the 7-position and a methyl acetate group at the 2-position. The phthalazinone scaffold is notable for its planar aromatic structure, which facilitates π-π stacking interactions and hydrogen bonding, making it relevant in medicinal chemistry and materials science. Although direct structural data for this compound are absent in the provided evidence, analogs like Methyl 2-(7-benzyloxy-1-naphthyl)acetate () highlight synthetic methodologies involving esterification and substitution reactions, which may apply to the target compound .

Propiedades

IUPAC Name |

methyl 2-(7-bromo-1-oxophthalazin-2-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O3/c1-17-10(15)6-14-11(16)9-4-8(12)3-2-7(9)5-13-14/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMFYNLVTRWXHNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C(=O)C2=C(C=CC(=C2)Br)C=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(7-bromo-1-oxophthalazin-2-yl)acetate typically involves the reaction of 7-bromo-1-oxophthalazin-2-ylamine with methyl bromoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-(7-bromo-1-oxophthalazin-2-yl)acetate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while reduction would produce an alcohol derivative.

Aplicaciones Científicas De Investigación

Methyl 2-(7-bromo-1-oxophthalazin-2-yl)acetate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structure.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of Methyl 2-(7-bromo-1-oxophthalazin-2-yl)acetate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interaction with cellular receptors. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Substituent Effects: Bromine vs. Other Functional Groups

- 7-Bromo vs. 7-Benzyloxy (Methyl 2-(7-benzyloxy-1-naphthyl)acetate): The benzyloxy group in the naphthyl analog () is electron-donating, enhancing solubility in polar solvents. In contrast, the bromine atom in the target compound is electron-withdrawing, which may increase oxidative stability and reactivity in Suzuki-Miyaura couplings. The naphthyl system also differs from the phthalazinone ring, with the latter offering additional hydrogen-bonding sites via the ketone oxygen .

Bromo vs. Chloro/Trifluoromethyl (Ethyl 2-[5-(4-bromophenyl)-2-phenyl-1H-imidazol-4-yl] acetate) :

Bromine’s larger atomic radius compared to chlorine or trifluoromethyl groups (D, E) may induce steric hindrance, affecting binding to biological targets. For example, bromine’s polarizability could enhance van der Waals interactions in receptor pockets compared to smaller halogens .

Heterocyclic Core Modifications

- Phthalazinone vs. Imidazole/Triazole: The phthalazinone ring in the target compound provides a bicyclic aromatic system with a ketone oxygen, enabling stronger hydrogen-bonding interactions than monocyclic imidazole derivatives (A-G) or triazole-containing analogs (A-B). This structural feature may improve binding affinity to enzymes like phosphodiesterases or kinases .

- Comparison with Quinazoline Derivatives (): Quinazoline impurities (e.g., 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline) share a bicyclic structure but lack the ester functionality. The methyl acetate group in the target compound could enhance membrane permeability compared to non-esterified heterocycles .

Ester Group Variations

- Methyl Ester vs. In contrast, phosphorylated esters like Methyl 2-[Bis(benzylthio)phosphoryl]acetate () exhibit distinct reactivity, serving as Horner-Wadsworth-Emmons reagents for olefination, unlike the target compound’s likely role as a synthetic intermediate or bioactive moiety .

Structural and Functional Comparison Table

Research Implications and Gaps

Future studies should prioritize crystallographic analysis (using SHELX or ORTEP-3 ) to resolve its 3D conformation and experimental validation of reactivity and bioactivity. Comparisons with imidazole and triazole derivatives () further underscore the need for empirical studies on phthalazinone-based esters.

Actividad Biológica

Methyl 2-(7-bromo-1-oxophthalazin-2-yl)acetate is an emerging compound in medicinal chemistry, notable for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Methyl 2-(7-bromo-1-oxophthalazin-2-yl)acetate has the molecular formula and a molecular weight of 297.11 g/mol. The presence of the bromine atom in its structure is significant as it can enhance the compound's reactivity and biological properties.

The primary mode of action for Methyl 2-(7-bromo-1-oxophthalazin-2-yl)acetate involves its interaction with the Epidermal Growth Factor Receptor (EGFR) . This compound acts as an inhibitor of EGFR, which is crucial in various signaling pathways that promote cell proliferation and survival. The inhibition of EGFR leads to apoptosis in cancer cells, making it a candidate for anticancer therapies.

Anticancer Properties

Methyl 2-(7-bromo-1-oxophthalazin-2-yl)acetate has demonstrated potent cytotoxic effects against several cancer cell lines. Notably, it exhibited IC50 values of 0.92 μM against MDA-MB-231 cells, which is comparable to Erlotinib, a known EGFR inhibitor (IC50 = 1.02 μM).

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Methyl 2-(7-bromo-1-oxophthalazin-2-yl)acetate | MDA-MB-231 | 0.92 |

| Erlotinib | MDA-MB-231 | 1.02 |

| Compound A (similar structure) | HCT116 | 0.64 |

| Compound B (similar structure) | HCT116 | 0.32 |

These findings indicate that Methyl 2-(7-bromo-1-oxophthalazin-2-yl)acetate may be a promising lead compound for further development into an anticancer drug.

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. Preliminary studies suggest that it may possess significant activity against various bacterial strains, although detailed quantitative data are still limited.

Case Study: Inhibition of EGFR in Cancer Cells

In a recent study, Methyl 2-(7-bromo-1-oxophthalazin-2-yl)acetate was evaluated for its ability to induce apoptosis in HCT116 colon cancer cells. The treatment led to a significant increase in apoptotic markers and cell cycle arrest at the S-phase, indicating its potential as a therapeutic agent in colorectal cancer .

Case Study: Comparison with Established Anticancer Agents

Another study compared the efficacy of Methyl 2-(7-bromo-1-oxophthalazin-2-yl)acetate with standard anticancer drugs like Sorafenib. The results showed that while Sorafenib had an IC50 value of 2.93 μM against VEGFR2, the new compound exhibited superior inhibition at lower concentrations, suggesting enhanced potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.